molecular formula C5H8ClNO2S B1420826 4-Cyanobutane-1-sulfonyl chloride CAS No. 35517-25-0

4-Cyanobutane-1-sulfonyl chloride

Cat. No.: B1420826
CAS No.: 35517-25-0
M. Wt: 181.64 g/mol
InChI Key: DRTLCNOBWNMKHN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Cyanobutane-1-sulfonyl chloride is an organic compound with the molecular formula C5H8ClNO2S and a molecular weight of 181.64 g/mol . It is a versatile chemical used in various synthetic applications, particularly in organic synthesis and pharmaceutical research.

Preparation Methods

Synthetic Routes and Reaction Conditions: 4-Cyanobutane-1-sulfonyl chloride can be synthesized through the reaction of 4-cyanobutane-1-sulfonic acid with thionyl chloride (SOCl2). The reaction typically occurs under reflux conditions, where the sulfonic acid reacts with thionyl chloride to form the sulfonyl chloride derivative .

Industrial Production Methods: In industrial settings, the production of this compound involves similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity, often involving continuous flow reactors and advanced purification techniques .

Chemical Reactions Analysis

Types of Reactions: 4-Cyanobutane-1-sulfonyl chloride undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Nucleophiles: Amines, alcohols, thiols

    Solvents: Dichloromethane, tetrahydrofuran

    Catalysts: Base catalysts like triethylamine

Major Products:

Mechanism of Action

The mechanism of action of 4-cyanobutane-1-sulfonyl chloride involves its reactivity towards nucleophiles. The sulfonyl chloride group is highly electrophilic, making it susceptible to nucleophilic attack. This leads to the formation of sulfonamide, sulfonate ester, or sulfonothioate derivatives, depending on the nucleophile involved . The molecular targets and pathways are primarily determined by the nature of the nucleophile and the specific reaction conditions .

Comparison with Similar Compounds

  • 4-Cyanobutane-1-sulfonic acid
  • 4-Cyanobutane-1-sulfonamide
  • 4-Cyanobutane-1-sulfonate ester

Comparison: 4-Cyanobutane-1-sulfonyl chloride is unique due to its high reactivity and versatility in forming various sulfonyl derivatives. Compared to its analogs, such as 4-cyanobutane-1-sulfonic acid, it is more reactive and can participate in a broader range of chemical reactions . This makes it a valuable reagent in synthetic chemistry and pharmaceutical research .

Properties

IUPAC Name

4-cyanobutane-1-sulfonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H8ClNO2S/c6-10(8,9)5-3-1-2-4-7/h1-3,5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DRTLCNOBWNMKHN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CCS(=O)(=O)Cl)CC#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H8ClNO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

181.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-Cyanobutane-1-sulfonyl chloride
Reactant of Route 2
4-Cyanobutane-1-sulfonyl chloride
Reactant of Route 3
4-Cyanobutane-1-sulfonyl chloride
Reactant of Route 4
4-Cyanobutane-1-sulfonyl chloride
Reactant of Route 5
4-Cyanobutane-1-sulfonyl chloride
Reactant of Route 6
4-Cyanobutane-1-sulfonyl chloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.